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Compound of Interest

Compound Name: N-Decanoyl-L-aspartic acid

Cat. No.: B15495656 Get Quote

For researchers, scientists, and drug development professionals, understanding the structural

and physicochemical properties of N-acyl-aspartic acids is crucial for their application in various

fields, including neuroscience and drug delivery. This guide provides a comparative overview of

the spectroscopic characteristics of this class of compounds, with a focus on N-acetyl-L-

aspartic acid (NAA), the most studied derivative. Experimental data from Nuclear Magnetic

Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared

(FTIR) spectroscopy are presented to facilitate a deeper understanding of their molecular

features.

N-acyl-aspartic acids are derivatives of the amino acid aspartic acid, where an acyl group is

attached to the nitrogen atom. The length and nature of this acyl chain can significantly

influence the molecule's properties and biological activity. Spectroscopic techniques are

indispensable tools for the characterization and quantification of these compounds.

Comparative Spectroscopic Data
The following table summarizes key spectroscopic data for N-acetyl-L-aspartic acid (NAA).

While comprehensive experimental data for a homologous series of N-acyl-aspartic acids is not

readily available in a single comparative study, the data for NAA serves as a benchmark. For

other N-acyl derivatives (e.g., N-propionyl, N-butyryl, N-octanoyl), expected trends are

discussed below the table.
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Spectroscopic
Technique

Parameter
N-Acetyl-L-aspartic
acid (NAA)

Expected Trends
for Longer Acyl
Chains

¹H NMR
Chemical Shift (δ) in

D₂O/H₂O (ppm)

α-CH ~4.4 ppm Minor shifts expected.

β-CH₂
~2.7 ppm and ~2.5

ppm
Minor shifts expected.

Acyl-CH₃ ~2.0 ppm

Additional signals

corresponding to the

acyl chain will appear.

For N-propionyl: a

triplet around 1.1 ppm

(CH₃) and a quartet

around 2.3 ppm

(CH₂). For N-butyryl: a

triplet around 0.9 ppm

(CH₃), a sextet around

1.6 ppm (CH₂), and a

triplet around 2.2 ppm

(CH₂).

¹³C NMR
Chemical Shift (δ) in

D₂O/H₂O (ppm)

α-C ~56 ppm Minor shifts expected.

β-C ~42 ppm Minor shifts expected.

Acyl-C=O ~176 ppm Minor shifts expected.

Acyl-CH₃ ~25 ppm

Additional signals for

the acyl chain carbons

will be present.

Mass Spectrometry

(GC-MS of TMS

derivative)

Key m/z Fragments 391 (M+), 376, 288,

246, 147, 73[1]

The molecular ion

(M+) will increase with

the length of the acyl
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chain. Fragmentation

patterns will show

characteristic losses

of the acyl group and

fragments of the

aspartic acid moiety.

FTIR
Key Vibrational

Frequencies (cm⁻¹)

Amide I (C=O stretch) ~1640 cm⁻¹
Position expected to

be relatively stable.

Amide II (N-H bend

and C-N stretch)
~1550 cm⁻¹

Position expected to

be relatively stable.

Carboxyl C=O stretch ~1700 cm⁻¹
Position expected to

be relatively stable.

C-H stretches

(aliphatic)
~2850-3000 cm⁻¹

Intensity of these

bands will increase

with the length of the

acyl chain.

Note: Chemical shifts in NMR are dependent on the solvent and pH. The values provided are

approximate and sourced from various databases and publications.

Trends for N-Acyl-Aspartic Acids with Longer Acyl Chains:

NMR Spectroscopy: The signals corresponding to the aspartic acid moiety (α-CH and β-CH₂)

are expected to show only minor changes in their chemical shifts with increasing acyl chain

length. The most significant changes will be the appearance of new signals corresponding to

the protons and carbons of the longer acyl chains. The chemical shifts of the acyl chain

protons and carbons will follow predictable patterns based on their distance from the amide

and terminal methyl groups.

Mass Spectrometry: The molecular ion peak will increase predictably with each additional

methylene group (-CH₂-) in the acyl chain. The fragmentation patterns are expected to be
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similar, with characteristic losses of the acyl group and fragmentation of the aspartic acid

backbone.

FTIR Spectroscopy: The positions of the amide I and II bands, which are characteristic of the

peptide bond, are not expected to change significantly with the length of the acyl chain. The

most noticeable change will be an increase in the intensity of the C-H stretching vibrations

from the aliphatic acyl chain.

Experimental Protocols
Detailed experimental protocols are essential for reproducible spectroscopic analysis. Below

are generalized methodologies for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve a precisely weighed amount of the N-acyl-aspartic acid in a

suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube. The concentration

should be optimized for the spectrometer's sensitivity, typically in the range of 1-10 mg/mL.

For aqueous solutions, the pH can be adjusted using dilute DCl or NaOD to study the effect

of protonation states.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better signal dispersion and resolution.

Data Acquisition:

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include

a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of

scans to achieve a good signal-to-noise ratio. Water suppression techniques (e.g.,

presaturation) may be necessary for samples in D₂O with residual H₂O.

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural

abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer

relaxation delay (e.g., 2-5 seconds) are typically required.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC

(Heteronuclear Single Quantum Coherence) can be used to aid in the assignment of
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proton and carbon signals, especially for more complex N-acyl derivatives.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are typically referenced to an internal standard (e.g.,

DSS or TSP for aqueous solutions) or the residual solvent peak.

Mass Spectrometry (MS)
Sample Preparation:

Gas Chromatography-Mass Spectrometry (GC-MS): N-acyl-aspartic acids are not volatile

and require derivatization prior to GC-MS analysis. A common method is silylation, where

the acidic protons are replaced with trimethylsilyl (TMS) groups. This is typically achieved

by reacting the dried sample with a silylating agent like N,O-

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at an

elevated temperature (e.g., 70°C for 1 hour).

Liquid Chromatography-Mass Spectrometry (LC-MS): Dissolve the sample in a suitable

solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile with a

small amount of formic acid for better ionization).

Instrumentation:

GC-MS: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion

trap analyzer).

LC-MS: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid

chromatograph (UHPLC) coupled to a mass spectrometer (e.g., a time-of-flight (TOF),

Orbitrap, or triple quadrupole analyzer).

Data Acquisition:

GC-MS: The derivatized sample is injected into the GC, where it is separated on a

capillary column. The separated components then enter the mass spectrometer, where

they are ionized (typically by electron ionization, EI) and fragmented. Mass spectra are

recorded over a specific m/z range.
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LC-MS: The sample is injected into the LC system and separated on a reversed-phase or

HILIC column. The eluent is directed to the mass spectrometer's ion source (e.g.,

electrospray ionization, ESI), where the analytes are ionized. Full scan mass spectra and

tandem mass spectra (MS/MS) can be acquired to determine the molecular weight and

fragmentation patterns.

Data Analysis: The resulting mass spectra are analyzed to identify the molecular ion and

characteristic fragment ions, which provide information about the structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: The sample is typically analyzed as a solid. This can be done by

preparing a KBr (potassium bromide) pellet, where a small amount of the sample is finely

ground with KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total

Reflectance (ATR)-FTIR can be used, where the solid sample is placed directly on the ATR

crystal.

Instrumentation: A standard FTIR spectrometer.

Data Acquisition: A background spectrum (of the empty sample compartment or the clean

ATR crystal) is first collected. Then, the sample spectrum is recorded. Typically, multiple

scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. The spectrum is

usually recorded in the mid-infrared range (4000-400 cm⁻¹).

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption

bands corresponding to the different functional groups in the molecule (e.g., C=O, N-H, C-H,

O-H).

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of N-acyl-

aspartic acids.
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General workflow for spectroscopic analysis of N-acyl-aspartic acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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